molecular formula C12H13NO4 B1295727 Cyclopentyl 4-nitrobenzoate CAS No. 61081-80-9

Cyclopentyl 4-nitrobenzoate

Cat. No. B1295727
CAS RN: 61081-80-9
M. Wt: 235.24 g/mol
InChI Key: WPKVBNFXUGNXGX-UHFFFAOYSA-N
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Description

Cyclopentyl 4-nitrobenzoate is a chemical compound that can be associated with various research areas, including the synthesis of naturally occurring compounds, crystallography, and the development of new synthetic methodologies. It is structurally related to compounds that have been synthesized and analyzed in the provided papers, such as polyoxygenated cyclohexenylmethanol dibenzoates and various nitrobenzene derivatives .

Synthesis Analysis

The synthesis of compounds related to cyclopentyl 4-nitrobenzoate often involves complex organic reactions. For instance, the enantiocontrolled synthesis of polyoxygenated cyclohexenylmethanol dibenzoates, which share a similar structural motif, has been achieved to confirm and revise the proposed structures of naturally occurring substances . Additionally, the synthesis of cyclotrisazobenzene from a nitrophenyl precursor demonstrates the complexity and versatility of reactions involving nitrobenzene derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to cyclopentyl 4-nitrobenzoate has been extensively studied using X-ray crystallography. For example, the crystal structure of 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate reveals a folded configuration stabilized by π-π interactions and a system of intermolecular C-H...O hydrogen bonds . This suggests that cyclopentyl 4-nitrobenzoate may also exhibit interesting structural features and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives is a topic of significant interest. The reduction of nitrophenyl compounds can yield various deoxygenated products, demonstrating the potential for diverse chemical transformations . Furthermore, the synthesis of chiral dihydrocarbazoles from 3-nitroindoles via enantioselective formal [4+2] cycloadditions indicates that nitro compounds can participate in complex cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be inferred from studies on similar compounds. For instance, the crystal and molecular structure analysis of various heterocyclic compounds containing nitrobenzene units provides insights into their stability, conformation, and potential for forming hydrogen bonds . The versatility of nitrobenzene derivatives as building blocks for solid-phase synthesis of heterocyclic scaffolds further highlights their reactivity and utility in medicinal chemistry .

Scientific Research Applications

1. Building Block in Heterocyclic Oriented Synthesis

Cyclopentyl 4-nitrobenzoate serves as a starting material in heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles. Křupková et al. (2013) explored its utility for preparing substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through immobilization on Rink resin and appropriate cyclizations. This method is significant for synthesizing diverse libraries of heterocycles important in drug discovery (Křupková et al., 2013).

2. Role in Determining Sulfhydryl Groups

Ellman (1959) synthesized a water-soluble aromatic disulfide from a derivative of nitrobenzoic acid, proving useful for determining sulfhydryl groups in biological materials. This development is critical for biochemical research, especially in understanding protein functionalities and interactions (Ellman, 1959).

3. Involvement in Thermodynamic and Kinetic Studies

Crisan et al. (2018) investigated the thermal behavior and kinetics of p-nitrobenzoic acid salts synthesized with different substituted alkanolamines. These studies provide insights into the thermal stability and phase transitions of nitrobenzoic acid derivatives, crucial for their applications in various scientific fields (Crisan et al., 2018).

Mechanism of Action

The mechanism of action of Cyclopentyl 4-nitrobenzoate is not well-documented, likely because it is used primarily as a chemical intermediate or a laboratory reagent .

Safety and Hazards

While specific safety data for Cyclopentyl 4-nitrobenzoate is not available, compounds in this class may cause skin, eye, and respiratory tract irritation . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

cyclopentyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKVBNFXUGNXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976574
Record name Cyclopentyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 4-nitrobenzoate

CAS RN

61081-80-9
Record name NSC87154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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